molecular formula C17H17BrN2O B12594595 3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol CAS No. 649721-64-2

3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol

Cat. No.: B12594595
CAS No.: 649721-64-2
M. Wt: 345.2 g/mol
InChI Key: XXNYCVWWWGBNIG-UHFFFAOYSA-N
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Description

3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their broad range of biological activities and applications in medicinal chemistry . This particular compound features a benzimidazole core substituted with a benzyl group and a bromine atom, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Sodium azide, Thiourea

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: De-brominated benzimidazole, Saturated benzimidazole derivatives

    Substitution: Azides, Thiols

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The benzimidazole core can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial or cancer cells . The bromine atom and benzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol is unique due to the combination of the benzimidazole core, bromine atom, benzyl group, and propanol group. This combination may confer enhanced biological activity and specificity compared to other benzimidazole derivatives .

Properties

CAS No.

649721-64-2

Molecular Formula

C17H17BrN2O

Molecular Weight

345.2 g/mol

IUPAC Name

3-(1-benzyl-5-bromobenzimidazol-2-yl)propan-1-ol

InChI

InChI=1S/C17H17BrN2O/c18-14-8-9-16-15(11-14)19-17(7-4-10-21)20(16)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,21H,4,7,10,12H2

InChI Key

XXNYCVWWWGBNIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=C2CCCO

Origin of Product

United States

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